molecular formula C7H13O3P B3060952 Diethyl propadienylphosphonate CAS No. 1609-72-9

Diethyl propadienylphosphonate

Cat. No.: B3060952
CAS No.: 1609-72-9
M. Wt: 176.15 g/mol
InChI Key: HSTDWLTWVXEIPZ-UHFFFAOYSA-N
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Description

Diethyl propadienylphosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a propadienyl moiety

Scientific Research Applications

Diethyl propadienylphosphonate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: The compound is studied for its potential as a biochemical probe and in the development of enzyme inhibitors.

    Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific enzymes or pathways.

    Industry: this compound is used in the production of flame retardants, plasticizers, and other specialty chemicals.

Safety and Hazards

While specific safety and hazard information for Diethyl propadienylphosphonate is not available, related compounds can pose risks. For example, some phosphonates can cause skin irritation, serious eye irritation, and respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl propadienylphosphonate can be synthesized through various methods. One common approach involves the reaction of diethyl phosphite with propadienyl halides under basic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the phosphite anion attacks the halide, resulting in the formation of the phosphonate ester.

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. Catalysts, such as palladium or copper complexes, are frequently employed to enhance the reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

Diethyl propadienylphosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.

    Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.

    Substitution: The propadienyl moiety can undergo substitution reactions with various nucleophiles, leading to the formation of diverse derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can react with this compound under mild conditions, often in the presence of a base or a catalyst.

Major Products Formed

    Oxidation: Phosphonic acids and phosphonates.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted phosphonates, depending on the nucleophile used.

Mechanism of Action

The mechanism by which diethyl propadienylphosphonate exerts its effects involves the interaction of the phosphonate group with various molecular targets. The phosphonate group can mimic phosphate esters, allowing it to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through the formation of stable complexes with the enzyme active sites, effectively blocking the enzyme’s activity.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl phosphonate
  • Diethyl benzylphosphonate
  • Diethyl ethylphosphonate

Uniqueness

Diethyl propadienylphosphonate is unique due to the presence of the propadienyl moiety, which imparts distinct reactivity and properties compared to other phosphonates

Properties

InChI

InChI=1S/C7H13O3P/c1-4-7-11(8,9-5-2)10-6-3/h7H,1,5-6H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSTDWLTWVXEIPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C=C=C)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13O3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30507875
Record name Diethyl propadienylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30507875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609-72-9
Record name Diethyl P-1,2-propadien-1-ylphosphonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609-72-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethyl propadienylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30507875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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